1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid
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Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a sulfonating agent. One common method involves the use of chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides
Major Products:
Oxidation: Sulfonyl chlorides or sulfonamides.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonic acid group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid
- 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Comparison: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties compared to its boronic acid or carboxylic acid counterparts. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications .
Properties
Molecular Formula |
C5H5F3N2O3S |
---|---|
Molecular Weight |
230.17 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonic acid |
InChI |
InChI=1S/C5H5F3N2O3S/c1-10-2-3(14(11,12)13)4(9-10)5(6,7)8/h2H,1H3,(H,11,12,13) |
InChI Key |
QLPKMVDWFPTSSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)O |
Origin of Product |
United States |
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